6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
Description
6-Benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative derived from the psoralen core (7H-furo[3,2-g]chromen-7-one). Its structure features a benzyl group at position 6, methyl groups at positions 5 and 9, and a 4-methylphenyl substituent at position 3 (Fig. 1). The compound’s molecular formula is C₂₆H₂₂O₃, with a molecular weight of 406.46 g/mol (CAS: 370582-88-0) . Psoralen derivatives are widely studied for their pharmacological properties, including immunoproteasome inhibition, anticancer activity, and modulation of ATP-binding cassette (ABC) transporters .
Properties
Molecular Formula |
C27H22O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-benzyl-5,9-dimethyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-16-9-11-20(12-10-16)24-15-29-25-18(3)26-21(14-23(24)25)17(2)22(27(28)30-26)13-19-7-5-4-6-8-19/h4-12,14-15H,13H2,1-3H3 |
InChI Key |
ILKJTKQWIVFKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a benzylated intermediate, followed by cyclization to form the furochromene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furochromene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted furochromenes with different functional groups .
Scientific Research Applications
6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related furanocoumarins are critical for understanding its pharmacological profile. Below is a detailed comparison with key analogs:
Structural Modifications and Molecular Properties
Structure-Activity Relationship (SAR) Insights
Position 3 :
- Electron-rich aryl groups (e.g., 4-fluorophenyl) enhance binding to enzymes/transporters via polar interactions.
- Bulky substituents (e.g., biphenyl) reduce activity due to steric hindrance .
Position 6 :
Positions 5 and 9 :
- Methyl groups stabilize the planar coumarin core, enhancing π-stacking with aromatic residues in proteins .
Biological Activity
6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a member of the furochromen family, characterized by a fused furan and chromen ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is C23H23O3, with a molecular weight of approximately 365.43 g/mol. The structure includes a benzyl group and two methyl groups on the chromen ring, which influence its biological activity.
Biological Activities
Preliminary studies suggest that 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exhibits several biological activities:
- Anticancer Activity : Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. For instance, compounds structurally similar to 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one have demonstrated the ability to induce apoptosis in HepG2 liver cancer cells by activating caspase pathways and altering Bcl-2 family protein levels .
Anticancer Evaluation
A study evaluating various derivatives of furochromens reported that compounds similar to 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exhibited IC50 values in the low micromolar range against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one | HepG2 | 12.5 |
| Doxorubicin | HepG2 | 24.7 |
| Compound X | MCF-7 | 15.0 |
This data indicates that the furochromen derivatives can be more potent than standard chemotherapeutics like doxorubicin in certain contexts.
Apoptosis Induction
In flow cytometry assays, treatment with 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one led to significant increases in early apoptotic cells compared to controls. The results showed:
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 1.49 | 0.50 |
| Compound | 22.18 | 27.51 |
These findings suggest that this compound effectively triggers apoptotic pathways in cancer cells.
The biological activity of 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is hypothesized to involve:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase transition.
- Caspase Activation : Increased levels of active caspases (e.g., caspase-3) have been observed following treatment.
- Modulation of Bcl-2 Family Proteins : Changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
